

5-Methyl-1H-indole-3-carbaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1347387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **5-methyl-1H-indole-3-carbaldehyde**, with a focus on its solubility and stability. Due to the limited availability of quantitative data in public literature, this document emphasizes robust experimental protocols to enable researchers to determine these critical parameters. Understanding the solubility and stability of this compound is essential for its application in drug discovery and development, facilitating appropriate solvent selection, formulation design, and storage conditions.

Core Physicochemical Properties

5-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, a common scaffold in biologically active molecules. The addition of a methyl group at the 5-position and a carbaldehyde group at the 3-position influences its chemical properties.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO	PubChem
Molecular Weight	159.18 g/mol	PubChem[1]
Appearance	Off-white to pink solid	ChemicalBook[2]
Melting Point	148-151 °C	ChemicalBook[2]
CAS Number	52562-50-2	PubChem[1]

Solubility Profile

Quantitative solubility data for **5-methyl-1H-indole-3-carbaldehyde** is not readily available in the scientific literature. However, based on the properties of the parent compound, indole-3-carboxaldehyde, a qualitative assessment can be made. Indole-3-carboxaldehyde is reported to be soluble in methanol and dimethyl sulfoxide (DMSO) and slightly soluble in cold water.[3] [4] The presence of the methyl group in **5-methyl-1H-indole-3-carbaldehyde** is expected to slightly increase its lipophilicity, potentially leading to lower solubility in aqueous media and enhanced solubility in non-polar organic solvents compared to its parent compound.

Table of Predicted Solubilities:

Solvent	Predicted Solubility	Rationale
Water	Low / Sparingly Soluble	Based on the parent compound's slight solubility and the added lipophilic methyl group.
Methanol	Soluble	The parent compound is soluble in methanol. [3]
Ethanol	Soluble	The parent compound is readily soluble in ethanol. [4]
Dimethyl Sulfoxide (DMSO)	Soluble	The parent compound is soluble in DMSO. [3] [5]
Acetonitrile	Likely Soluble	A common solvent for organic compounds of similar structure.
Dichloromethane	Likely Soluble	A common solvent for non-polar to moderately polar organic compounds.
Hexane	Low / Sparingly Soluble	The polarity of the indole and aldehyde groups would limit solubility in highly non-polar solvents.

Stability Profile

The stability of **5-methyl-1H-indole-3-carbaldehyde** is a critical factor for its handling, storage, and application. Commercial suppliers recommend storing the compound at -20°C and protected from light, suggesting potential sensitivity to heat and photodegradation.[\[6\]](#) The indole ring system, in general, is susceptible to oxidation.

Summary of Potential Instabilities and Recommended Storage:

Condition	Potential for Degradation	Recommended Storage
Temperature	Susceptible to thermal degradation.	Store at -20°C. [6]
Light	Susceptible to photodegradation.	Protect from light. [6]
pH	Potential for hydrolysis of the aldehyde or degradation of the indole ring under strong acidic or basic conditions.	Store in a dry, neutral environment.
Oxidation	The electron-rich indole ring is prone to oxidation.	Store under an inert atmosphere if long-term stability is critical.

Experimental Protocols

To address the lack of quantitative data, the following sections provide detailed experimental protocols for determining the solubility and stability of **5-methyl-1H-indole-3-carbaldehyde**.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **5-methyl-1H-indole-3-carbaldehyde** into separate vials for each solvent to be tested.
 - Add a known volume of the desired solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).
 - Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.
 - For complete separation, centrifuge the vials at a high speed.
- Sample Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of **5-methyl-1H-indole-3-carbaldehyde**.
- Calculation:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
 - Express the solubility in units such as mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

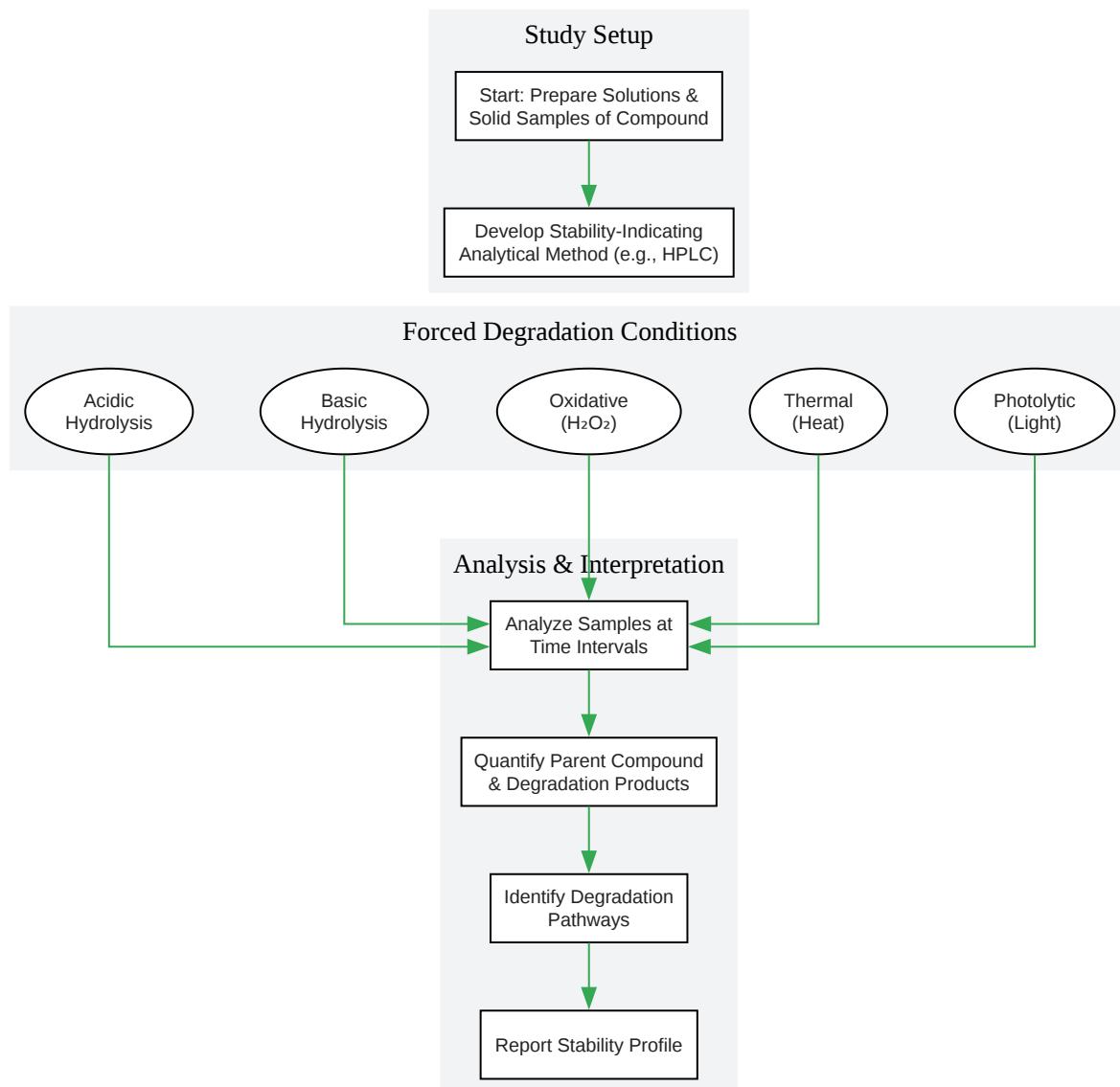
General Procedure:

- Prepare solutions of **5-methyl-1H-indole-3-carbaldehyde** in appropriate solvents.
- Expose the solutions to the stress conditions outlined below.
- At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stress Conditions:

- Acidic Hydrolysis:
 - Treat a solution of the compound with 0.1 N to 1 N hydrochloric acid.
 - Heat the solution (e.g., at 60°C) and monitor for degradation over time.
- Basic Hydrolysis:
 - Treat a solution of the compound with 0.1 N to 1 N sodium hydroxide.
 - Heat the solution (e.g., at 60°C) and monitor for degradation over time.
- Oxidative Degradation:
 - Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%).
 - Keep the solution at room temperature and monitor for degradation.
- Thermal Degradation:
 - Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
 - Analyze the sample at various time points.
- Photostability:

- Expose a solution and a solid sample of the compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
- Include a dark control to differentiate between light-induced and thermal degradation.


Visualizations

The following diagrams illustrate the logical workflows for assessing the solubility and stability of a chemical compound like **5-methyl-1H-indole-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Experimental Solubility Determination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]
- 3. toku-e.com [toku-e.com]
- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. goldbio.com [goldbio.com]
- To cite this document: BenchChem. [5-Methyl-1H-indole-3-carbaldehyde: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347387#5-methyl-1h-indole-3-carbaldehyde-solubility-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com